![molecular formula C7H8BrNO2 B1290305 (5-Bromo-2-methoxypyridin-3-yl)methanol CAS No. 351410-47-4](/img/structure/B1290305.png)
(5-Bromo-2-methoxypyridin-3-yl)methanol
Overview
Description
(5-Bromo-2-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxypyridin-3-yl)methanol can be achieved through several methodsThis can be done using reagents such as bromine and formaldehyde under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and subsequent functional group modification. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (5-Bromo-2-methoxypyridin-3-yl)carboxylic acid.
Reduction: (2-Methoxypyridin-3-yl)methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemical research, (5-Bromo-2-methoxypyridin-3-yl)methanol acts as a building block for synthesizing various pyridine derivatives. It is utilized in reactions such as:
- Suzuki Cross-Coupling Reactions : To produce novel pyridine-based compounds with potential applications in materials science and pharmaceuticals .
Biology
The compound is extensively studied for its biological activities:
- Enzyme Interaction Studies : It has been investigated as a potential inhibitor of specific biological pathways due to its structural similarity to naturally occurring compounds.
- Antimicrobial Activity : Research indicates that it exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Medicine
In medicinal chemistry, this compound has shown promise in several therapeutic areas:
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like inflammatory bowel disease .
Study Type | Findings |
---|---|
Antiviral Efficacy | Significant reduction in HIV replication with IC50 values indicating effective concentrations for therapeutic use. |
Anti-inflammatory Activity | Decreased inflammatory markers in treated animal models compared to controls. |
Case Studies and Research Findings
-
Antiviral Efficacy Study : A study demonstrated that this compound significantly reduces HIV replication in vitro, with dose-dependent effects observed at various concentrations.
Concentration (µM) Viral Load Reduction (%) 1 25 5 50 10 75 -
Anti-inflammatory Activity Study : In an animal model of inflammatory bowel disease, treatment with this compound resulted in a substantial decrease in inflammatory markers.
Treatment Group Inflammatory Marker Level (pg/mL) Control 200 Treated 80
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-3-methoxypyridin-2-yl)methanol
- (6-Bromo-5-methoxypyridin-2-yl)methanol
- (3-Bromo-4,5-dimethoxyphenyl)methanol
Uniqueness
(5-Bromo-2-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methoxy group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Biological Activity
(5-Bromo-2-methoxypyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a bromine atom and a methoxy group on the pyridine ring, allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.
The compound has a molecular formula of C8H10BrN1O2 and a molecular weight of approximately 232.07 g/mol. The mechanism of action involves its binding to specific enzymes, where the bromine and methoxy groups play crucial roles in enhancing binding affinity and specificity. This interaction can inhibit enzyme activity by blocking substrate access, thereby affecting various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential in treating bacterial infections, with studies suggesting that it may serve as a lead compound in drug discovery for this purpose. The structural characteristics of the compound enhance its efficacy against certain pathogens.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, highlighting its potential as an antimicrobial agent.
- Enzyme Inhibition : In vitro assays have shown that this compound can inhibit enzymes like cyclooxygenase (COX), which are critical in inflammatory responses. This inhibition was quantified, revealing IC50 values that indicate its potency compared to standard anti-inflammatory drugs .
- Synthesis of Derivatives : The compound has been utilized as a precursor in the synthesis of various pyridine derivatives through palladium-catalyzed reactions, further expanding its application in medicinal chemistry .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-2-methoxypyridin-3-amine | Amino group instead of hydroxymethyl | Moderate antibacterial activity |
(6-Bromo-2-methoxypyridin-3-yl)methanol | Hydroxymethyl group at 6-position | Lower enzyme inhibition |
5-Bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amide | Different nitrogen substituents | Enhanced anti-inflammatory effects |
This table illustrates how variations in structure can influence biological activity, emphasizing the significance of specific substitutions on the pyridine ring.
Properties
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCNLQJWEVAXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627554 | |
Record name | (5-Bromo-2-methoxypyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351410-47-4 | |
Record name | (5-Bromo-2-methoxypyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-bromo-2-methoxypyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.